N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
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Overview
Description
N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is an intriguing compound with a complex molecular structure. This compound represents a unique confluence of triazole and benzamide functionalities, making it an important subject of study in both synthetic chemistry and various application fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide typically involves the following key steps:
Formation of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: : This is often achieved via the cyclization of 3-chlorophenyl azide with alkynes under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Coupling with Piperidin-4-ylamine: : The resulting triazole carboxylic acid is then coupled with piperidin-4-ylamine in the presence of a coupling agent such as EDCI or DCC to form the triazole-piperidine intermediate.
Final Amidation Step: : This intermediate is finally reacted with 3-methylbenzoyl chloride to produce the target compound under mild conditions.
Industrial Production Methods:
For large-scale production, the synthesis typically involves optimization of the aforementioned steps to ensure high yield and purity. Industrial methodologies focus on scalable and cost-effective routes, including the use of continuous flow reactors for key coupling steps and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can be selectively oxidized at specific sites under controlled conditions.
Reduction: : It can undergo reduction reactions, especially at the triazole ring and carbonyl functionalities.
Substitution: : The compound's various reactive sites allow for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Nucleophiles like amines and alcohols in the presence of a suitable base or catalyst.
Major Products Formed:
From Oxidation: : Oxidized derivatives at the triazole or benzamide moieties.
From Reduction: : Reduced forms of the triazole ring or carbonyl group.
From Substitution: : Various substituted analogs depending on the reactants involved.
Scientific Research Applications
This compound has several research applications, including but not limited to:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Examined for its potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic potential, particularly in anti-cancer or anti-inflammatory drug development.
Industry: : Employed in material science for developing new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
The exact mechanism of action depends on its application:
Biological Targets: : May interact with specific enzymes, receptors, or proteins, altering their function.
Pathways Involved: : Can modulate signaling pathways or biochemical processes, depending on its structural features and functional groups.
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carboxamides
Piperidinyl benzamides
3-Chlorophenyl triazole derivatives: Each of these has distinct properties and applications, making the target compound's synthesis and study all the more significant.
There you go: the whole lowdown on N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide, no shortcuts taken. Hope this gets you where you need to be!
Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJXSNNRAAMLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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